REACTION_CXSMILES
|
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[OH:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][CH:20]=1)[C:14]([O:16][CH3:17])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH3:17][O:16][C:14]([C:13]1[CH:12]=[C:11]([CH:20]=[CH:19][CH:18]=1)[O:10][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4])=[O:15] |f:2.3.4|
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Name
|
|
Quantity
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506 g
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Type
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reactant
|
Smiles
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BrCC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
395 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)OC)C=CC1
|
Name
|
|
Quantity
|
789 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
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The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
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water (1 L) was added
|
Type
|
EXTRACTION
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Details
|
followed by extraction with ethyl acetate (2 L)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (1 L) twice
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(OCC(=O)OC(C)(C)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |